molecular formula C13H13N5S2 B11079498 4'-methyl-N~2~-(3-methylpyridin-2-yl)-4,5'-bi-1,3-thiazole-2,2'-diamine

4'-methyl-N~2~-(3-methylpyridin-2-yl)-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No.: B11079498
M. Wt: 303.4 g/mol
InChI Key: FMOWLTRNBVUOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a pyridine ring and multiple thiazole rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine-2-amine with a thiazole derivative under controlled conditions. The reaction may require the use of catalysts such as iron (III) chloride or nickel (II) nitrate, and solvents like dichloromethane. The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new thiazole derivatives with different functional groups.

Scientific Research Applications

4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,5’-bi-1,3-thiazole-2,2’-diamine: Lacks the methyl and pyridine substituents, resulting in different chemical and biological properties.

    3-methylpyridin-2-yl-thiazole: Contains a single thiazole ring and a pyridine ring, making it less complex than the target compound.

    N~2~-(3-methylpyridin-2-yl)-thiazole-2,2’-diamine: Similar structure but lacks the additional thiazole ring and methyl group.

Uniqueness

4’-methyl-N~2~-(3-methylpyridin-2-yl)-4,5’-bi-1,3-thiazole-2,2’-diamine is unique due to its combination of multiple thiazole rings and a pyridine ring, along with specific methyl substitutions

Properties

Molecular Formula

C13H13N5S2

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-5-[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13N5S2/c1-7-4-3-5-15-11(7)18-13-17-9(6-19-13)10-8(2)16-12(14)20-10/h3-6H,1-2H3,(H2,14,16)(H,15,17,18)

InChI Key

FMOWLTRNBVUOCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CS2)C3=C(N=C(S3)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.